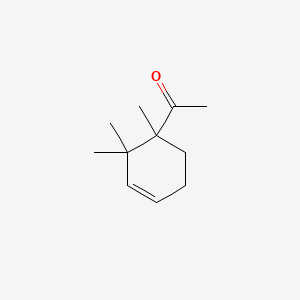
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of cyclohexene and is characterized by the presence of a ketone functional group attached to a substituted cyclohexene ring. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2,2-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can lead to the formation of biologically active compounds . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds, such as:
2-Cyclohexen-1-one: A compound with a similar structure but without the methyl substitutions.
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: A structurally related compound with additional ring structures and methyl groups.
These comparisons highlight the unique structural features and chemical properties of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
67989-85-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(1,2,2-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)8-6-5-7-10(11,2)3/h5,7H,6,8H2,1-4H3 |
Clave InChI |
CZOCBPIZYNGNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC=CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)


![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)




![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)

